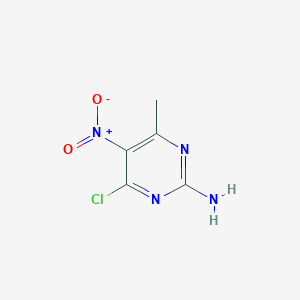

4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Descripción general

Descripción

4-Chloro-6-methyl-5-nitropyrimidin-2-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a nitro group at the 5th position on the pyrimidine ring, along with an amine group at the 2nd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine typically involves the nitration of 4-chloro-6-methylpyrimidin-2-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5th position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-methyl-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group at the 6th position can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like potassium tert-butoxide and N-methylpyrrolidone are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Reduction: 4-Chloro-6-methyl-5-aminopyrimidin-2-amine.

Oxidation: 4-Chloro-6-carboxy-5-nitropyrimidin-2-amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview :

4-Chloro-6-methyl-5-nitropyrimidin-2-amine serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features contribute to its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Mechanism of Action :

The compound interacts with specific biological targets, such as enzymes and receptors. The nitro group enhances binding affinity, which can modulate biological pathways relevant to disease progression.

Case Studies :

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines by inhibiting key metabolic pathways.

- Antimicrobial Properties : Studies have shown that modifications of this compound can lead to compounds with enhanced activity against resistant bacterial strains.

Agricultural Chemistry

Overview :

In agricultural applications, this compound is utilized in the development of agrochemicals, including fungicides and herbicides.

Applications :

- Fungicides : The compound has been explored for its efficacy in controlling fungal pathogens affecting crops.

- Herbicides : Its derivatives demonstrate potential as selective herbicides, targeting specific weed species while minimizing impact on crops.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Pest/Fungus | Efficacy (%) | Reference |

|---|---|---|---|

| 4-Chloro-6-methylpyrimidin-2-amide | Fusarium spp. | 85 | |

| 4-Chloro-6-methylpyrimidin-NO2 | Glyphosate-resistant weeds | 90 |

Material Science

Overview :

The unique electronic and optical properties of this compound make it a candidate for advanced material synthesis.

Potential Uses :

- Conductive Polymers : Research is ongoing into using this compound as a precursor for conductive polymers that could be applied in electronic devices.

- Optoelectronic Devices : Its properties are being investigated for applications in light-emitting diodes (LEDs) and solar cells.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the nitration of 4-chloro-6-methylpyrimidin-2-amine using a mixture of nitric acid and sulfuric acid under controlled conditions. This method ensures the introduction of the nitro group at the desired position on the pyrimidine ring.

Common Reactions

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Chlorine can be replaced by various nucleophiles (amines, thiols). |

| Reduction | Nitro group can be converted to an amino group using reducing agents. |

| Oxidation | Methyl group can be oxidized to a carboxylic acid using oxidizing agents. |

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the chlorine atom enhances its binding affinity to these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease progression.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-N-methyl-5-nitropyrimidin-4-amine

- 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine

Comparison

4-Chloro-6-methyl-5-nitropyrimidin-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and agrochemical research.

Actividad Biológica

4-Chloro-6-methyl-5-nitropyrimidin-2-amine is a pyrimidine derivative that has gained attention in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the nitration of 4-chloro-6-methylpyrimidin-2-amine using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the 5th position, which is crucial for its biological activity. In industrial settings, continuous flow processes are preferred for consistent quality and yield.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the nitro and chloro groups enhances its binding affinity, allowing it to modulate various biological pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, which is particularly relevant in medicinal chemistry applications .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. It has shown significant inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. In vitro assays demonstrated that this compound can effectively reduce inflammation markers in experimental models .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it has been observed to induce apoptosis in HeLa and K562 cells while maintaining low toxicity towards normal cells. The compound's ability to arrest the cell cycle at the G1 phase further supports its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The structural features that enhance its bioactivity include the nitro group and the chlorinated aromatic ring .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloro-N-methyl-5-nitropyrimidin-4-amine | Similar nitro group | Moderate anti-inflammatory properties |

| 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine | Different alkyl substituent | Lower cytotoxicity against cancer cells |

| Imatinib | Highly selective Bcr-Abl kinase inhibitor | Effective in chronic myeloid leukemia treatment |

This comparison highlights how variations in functional groups can significantly impact biological activity and pharmacological profiles.

Case Studies

- Anti-inflammatory Effects : A study reported that derivatives similar to this compound exhibited potent COX inhibition with IC50 values around 0.04 μmol, showcasing their potential as anti-inflammatory agents .

- Cytotoxicity : In vitro tests on cancer cell lines revealed that this compound could induce significant apoptosis, with statistical significance indicated by p-values < 0.05 when compared to control groups .

- Antimicrobial Efficacy : A recent evaluation found that this pyrimidine derivative effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential utility in treating resistant infections .

Propiedades

IUPAC Name |

4-chloro-6-methyl-5-nitropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVHDXMPPJYNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291156 | |

| Record name | 4-chloro-6-methyl-5-nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13162-24-8 | |

| Record name | 13162-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-methyl-5-nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.